fimZ protein
Beschreibung
FimZ is a DNA-binding regulatory protein in Salmonella enterica serovar Typhimurium that serves as the principal activator of type 1 fimbriae (T1F) expression . It belongs to the NarL family of two-component response regulators but lacks a canonical receiver domain, suggesting a unique activation mechanism . FimZ directly binds to the fimA promoter (encoding the major fimbrial subunit) to initiate transcription . Its activity is modulated by phosphorylation at residue D56, though the associated kinase remains unidentified . Beyond T1F regulation, FimZ interfaces with virulence systems such as SPI-1 (invasion genes) and flagellar biosynthesis, acting as a molecular switch between adhesion and motility .
Eigenschaften
CAS-Nummer |
138160-43-7 |
|---|---|
Molekularformel |
C11H22N2O2 |
Synonyme |
fimZ protein |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis of FimZ with Similar Regulatory Proteins
FimZ vs. FimY
- Functional Roles :
- Mechanistic Differences: FimY cannot activate fimA independently but amplifies FimZ activity through mutual promoter cross-activation (fimY ↔ fimZ) . FimZ overexpression bypasses FimY dependency, indicating hierarchical dominance .
Data Summary :
Protein Binding Target Regulation of fimA Dependency FimZ fimA promoter Direct activation Independent FimY fimZ promoter Indirect via FimZ Requires FimZ
FimZ vs. FimW
- Functional Roles :
- Mechanistic Antagonism :
- Impact on Fimbriation: Condition fimA Expression Level Wild-type FimZ High (Basal activation) ΔFimW mutant 4–8× higher FimZ overexpression Hyper-fimbriated, non-motile
FimZ vs. Lrp and H-NS
- Functional Roles :
- Regulatory Dynamics :
FimZ vs. FliZ (Flagellar Regulator)
Integrated Regulatory Network and Functional Implications
FimZ operates within a complex network balancing adhesion, invasion, and motility (Table 1):
Table 1: FimZ-Dependent Regulation of Virulence Pathways
Q & A
Q. What is the primary regulatory role of FimZ in Salmonella enterica virulence mechanisms?
FimZ acts as a transcriptional regulator controlling the expression of type 1 fimbriae (adhesion structures) and flagella (motility structures). It directly activates the fimA promoter while repressing the flhDC operon, which governs flagellar synthesis. This dual regulation creates a "stick or swim" phenotypic switch critical for infection cycles . Methodologically, this was established using PfimA-lacZ transcriptional fusions, motility assays in soft agar, and yeast agglutination tests to quantify fimbriae production .
Q. How do Lrp and H-NS interact with FimZ to regulate type 1 fimbriae expression?
Lrp (leucine-responsive regulatory protein) binds to AT-rich regions of the fimZ promoter, antagonizing the global repressor H-NS. At low concentrations, Lrp activates fimZ transcription, enabling FimZ to stimulate fimA. At high concentrations, Lrp represses fimA by competing with FimZ for promoter binding. H-NS silences fimZ under non-permissive conditions. Key methods include electrophoretic mobility shift assays (EMSAs) with purified Lrp/H-NS proteins and site-directed mutagenesis of promoter motifs .
Q. What environmental signals influence FimZ-mediated regulation?
Nutrient availability (e.g., leucine levels) modulates Lrp concentration, which indirectly controls FimZ activity. Oxidative stress (e.g., H₂O₂ exposure) downregulates FimZ-dependent fimbriae production, as shown in transcriptomic studies comparing wild-type and fimZ mutants under stress conditions . Experimental approaches involve growth in defined media (e.g., M9 minimal media with leucine titration) and RNA-seq profiling .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in FimZ’s dual regulatory roles?
Discrepancies arise from context-dependent Lrp concentrations and promoter occupancy. For example, FimZ activates fimA but represses flhDC. To address this, researchers use:
- Chromatin immunoprecipitation (ChIP) to map FimZ binding sites across the genome.
- Quantitative PCR to measure fimA and flhDC expression under varying Lrp levels.
- Fluorescence anisotropy assays to assess competitive binding between FimZ and Lrp at shared promoter regions .
Q. How can systems biology models elucidate FimZ’s regulatory network?
Computational models integrating transcriptomic and proteomic data predict FimZ’s cross-talk with virulence pathways (e.g., SPI-1 invasion genes). For instance:
- Boolean network modeling simulates FimZ’s role in the hilA (SPI-1) regulatory cascade.
- Stochastic simulations account for noise in Lrp-FimZ interactions during host-cell adhesion. These models are validated using fimZ knockout strains in murine infection models .
Q. What methodologies validate FimZ-DNA interactions in vitro?
- Electrophoretic mobility shift assays (EMSAs) with purified FimZ protein and fluorescently labeled fimA promoter DNA.
- DNase I footprinting to identify precise binding motifs (e.g., AT-rich sequences in PfimA).
- Surface plasmon resonance (SPR) to quantify binding kinetics and affinity under varying ionic conditions .
Q. How does FimZ contribute to oxidative stress adaptation in Salmonella?
fimZ mutants exhibit increased sensitivity to H₂O₂ and sulfate stress, linked to dysregulation of sodA (superoxide dismutase) and katG (catalase). Researchers employ:
- Disk diffusion assays with reactive oxygen species (ROS)-generating agents.
- GFP transcriptional reporters fused to stress-response promoters (e.g., oxyR).
- Metabolomic profiling to track redox balance in fimZ mutants .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., FimZ’s activation/repression of fimA), replicate experiments under standardized conditions (e.g., controlled Lrp levels) and use statistical tools like ANOVA to assess variability .
- Data Integration : Combine structural (e.g., AlphaFold-predicted FimZ conformations) and functional data (e.g., transcriptomics) to build holistic models .
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